molecular formula C15H12N2OS B183630 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 117106-06-6

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B183630
CAS No.: 117106-06-6
M. Wt: 268.3 g/mol
InChI Key: IFCHTXWAPAEDEC-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

  • Antimicrobial and Anticonvulsant Properties : Derivatives of 2-thioxoquinazolin-4(3H)-one, including the 5-Methyl-3-phenyl variant, have shown promising antimicrobial and anticonvulsant activities. Studies have demonstrated that certain derivatives exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds in this class have displayed potent anticonvulsant activity, suggesting their potential in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Characterization

  • Synthetic Methodologies : The synthesis of novel derivatives of 5-Methyl-3-phenyl-2-thioxoquinazolin-4(1H)-one has been extensively explored. Researchers have developed methods for synthesizing azomethine derivatives, providing a library of compounds with varied structures. These synthetic pathways are significant for further exploration of the compound's applications (Saeed, Mahmood, & Flörke, 2014).

Antibacterial Activity

  • Potential in Antibacterial Treatment : The antibacterial activity of certain derivatives of 5-Methyl-3-phenyl-2-thioxoquinazolin-4(1H)-one has been confirmed, with studies showing significant activity against a range of bacterial strains. This highlights the compound's potential use in developing new antibacterial agents (Osarumwense, 2022).

Eco-Friendly Synthesis

  • Green Chemistry Approaches : Eco-friendly synthesis methods for 3-substituted-2-thioxoquinazolin-4(1H)-ones have been developed, emphasizing environmentally friendly and sustainable chemistry practices. Such methods aim to reduce the environmental impact of chemical synthesis (Molnar, Klenkar, & Tarnai, 2017).

Chalcogenation and Electrophilic Cyclization

  • Advanced Chemical Reactions : Research has explored the electrophilic intramolecular cyclization of derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This process is crucial for the synthesis of biologically active substances, revealing the compound's versatility in organic synthesis (Kut et al., 2021).

Properties

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHTXWAPAEDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561850
Record name 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-06-6
Record name 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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